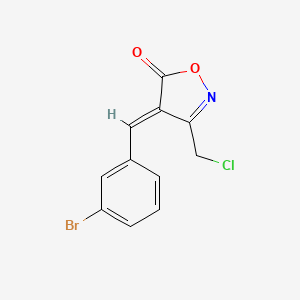

(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

描述

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a substituted isoxazolone derivative characterized by a 3-bromobenzylidene group at position 4 and a chloromethyl substituent at position 3 of the isoxazol-5(4H)-one core.

- Molecular formula: Likely C₁₁H₈BrClNO₂ (based on substitution pattern).

- Molecular weight: Estimated ~315.55 g/mol (higher than methoxy analogs due to bromine).

- Key features: The 3-bromo substituent introduces steric bulk and electron-withdrawing effects, while the chloromethyl group enhances electrophilicity at position 2.

属性

IUPAC Name |

(4E)-4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-8-3-1-2-7(4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFMKLDHECOPIV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/2\C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-bromobenzaldehyde and chloromethyl ketone, under acidic or basic conditions.

Introduction of substituents: The bromobenzylidene and chloromethyl groups can be introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

化学反应分析

Types of Reactions

(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo several types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学研究应用

Chemistry

In chemistry, (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its ability to interact with biological targets could be investigated for therapeutic purposes.

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

作用机制

The mechanism of action of (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

相似化合物的比较

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects: Bromine and chlorine substituents increase electrophilicity, favoring nucleophilic attack at the isoxazolone ring, whereas methoxy or dimethylamino groups () donate electrons, stabilizing the ring .

Physical Properties and Reactivity

Melting Points and Solubility

- Methoxy Analog () : Lower melting point likely due to methoxy group flexibility.

- Nitro Analog () : Higher polarity from the nitro group may improve aqueous solubility compared to bromo analogs.

Inference for Target Compound :

- The 3-bromo and chloromethyl groups may enhance antibacterial/antioxidant activity compared to non-halogenated analogs ().

- Steric hindrance from bromine could reduce binding efficiency compared to smaller substituents (e.g., methyl in ).

生物活性

(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₇BrClNO₂, with a molecular weight of 300.54 g/mol. The compound features a bromobenzylidene moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.54 g/mol |

| CAS Number | 1142199-51-6 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated effective inhibition against various cancer cell lines, suggesting that the isoxazole scaffold may enhance cytotoxicity through specific molecular interactions with cancer-related targets.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in tumor growth and proliferation. The bromine substituent may enhance binding affinity to target proteins, while the chloromethyl group could facilitate interactions with nucleophilic sites in biological molecules.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the isoxazole ring and substituents on the benzylidene group can significantly alter biological activity. For example:

- Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and may improve cellular uptake.

- Chloromethyl Group : This functional group appears crucial for maintaining biological activity, as it can participate in nucleophilic attacks.

Case Studies

- Anticancer Studies : A study conducted on various derivatives of isoxazole compounds showed that those with halogen substitutions exhibited enhanced antitumor activity compared to their non-halogenated counterparts. The study highlighted this compound as a promising lead compound for further development in cancer therapy .

- Enzyme Inhibition : Another research effort focused on the inhibition of carbonic anhydrase isoforms by isoxazole derivatives. The findings suggested that compounds with structural similarities to this compound were effective in inhibiting these enzymes, which play critical roles in tumorigenesis and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。